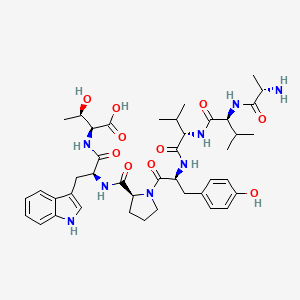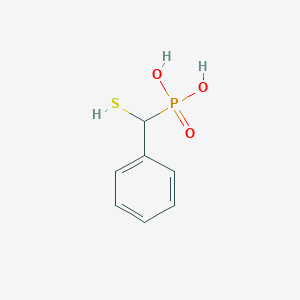
alpha-Sulfanylbenzylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Sulfanylbenzylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl group, which is further substituted with a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Sulfanylbenzylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of benzylphosphonic acid with thiol-containing reagents under controlled conditions. For instance, the reaction of benzylphosphonic acid with thiourea in the presence of a base can yield the desired product . Another method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates, followed by desilylation with methanol or water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure, which utilizes bromotrimethylsilane for silyldealkylation, is often employed due to its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Alpha-Sulfanylbenzylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, such as SN1 or SN2 mechanisms.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for the reduction of phosphonic acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzylphosphonic acids.
Reduction: Phosphine derivatives.
Scientific Research Applications
Alpha-Sulfanylbenzylphosphonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of Alpha-Sulfanylbenzylphosphonic acid involves its interaction with molecular targets, such as metallo-beta-lactamases. The sulfur atom in the sulfanyl group coordinates with the zinc ion in the active site of the enzyme, inhibiting its activity . This interaction disrupts the enzyme’s ability to hydrolyze beta-lactam antibiotics, thereby restoring the efficacy of these drugs.
Comparison with Similar Compounds
Similar Compounds
- Alpha-Sulfanylpropylphosphonic acid
- Alpha-Sulfanyl(4-chlorobenzyl)phosphonic acid
- Alpha-Sulfanyl(2,4-dichlorobenzyl)phosphonic acid
Uniqueness
Alpha-Sulfanylbenzylphosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a higher affinity for metallo-beta-lactamases, making it a more potent inhibitor . Additionally, its benzyl group allows for further functionalization, enhancing its versatility in various applications.
Properties
Molecular Formula |
C7H9O3PS |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
[phenyl(sulfanyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H9O3PS/c8-11(9,10)7(12)6-4-2-1-3-5-6/h1-5,7,12H,(H2,8,9,10) |
InChI Key |
FSPBPXVXCWHRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(P(=O)(O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-[3-(3,4,5-trimethoxyanilino)pyrido[2,3-b]pyrazin-6-yl]thiourea](/img/structure/B10846628.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846650.png)
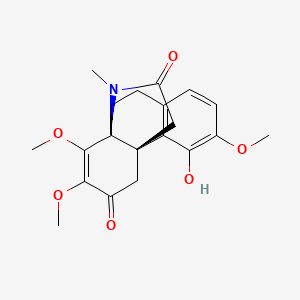
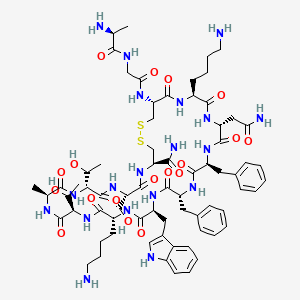
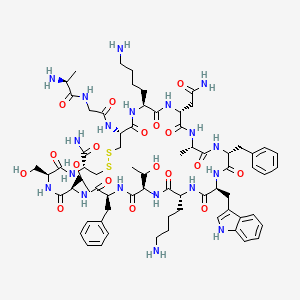

![2'-Deoxy-5'-O-[(R)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]guanosine](/img/structure/B10846689.png)
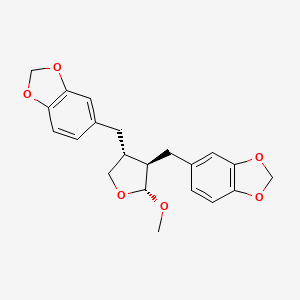

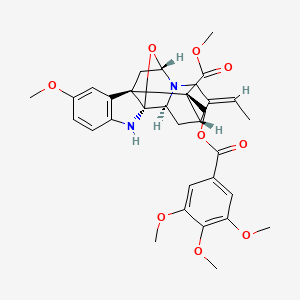
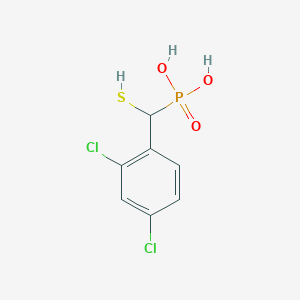
![2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine](/img/structure/B10846707.png)
![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)
